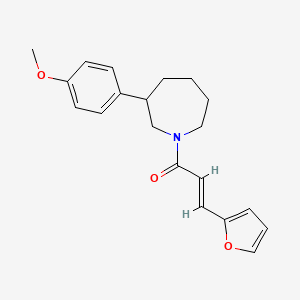
2-(4-(4-methoxyphenyl)thiazol-2-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-(4-methoxyphenyl)thiazol-2-yl)-N-phenylacetamide” is a thiazole derivative. Thiazole is a heterocyclic compound that has been an important moiety in the world of chemistry for many decades . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions, etc., may take place . The aromaticity of the thiazole ring allows it to undergo various chemical reactions .Aplicaciones Científicas De Investigación
2-(4-(4-methoxyphenyl)thiazol-2-yl)-N-phenylacetamide represents a class of compounds with potential significance in various fields of scientific research. While this specific compound was not directly found in the literature, there are related compounds within its chemical class that have been studied for their diverse biological activities and applications. The research around compounds with similar structures, such as thiazolidinediones and paracetamol derivatives, provides valuable insights into the possible applications of 2-(4-(4-methoxyphenyl)thiazol-2-yl)-N-phenylacetamide in scientific research.
Pharmacological and Biochemical Applications
Compounds with thiazol and acetamide moieties, such as 2-(4-(4-methoxyphenyl)thiazol-2-yl)-N-phenylacetamide, are of considerable interest due to their pharmacological and biochemical significance. Thiazolidinediones, for instance, have been extensively researched for their role as PTP 1B inhibitors, presenting a potential target for managing type 2 diabetes mellitus (T2DM) and related metabolic disorders. Studies have explored the structure-activity relationships (SAR) of thiazolidinedione derivatives, highlighting the importance of specific substituents for enhancing biological activity (Verma, Yadav, & Thareja, 2019).
Environmental and Analytical Chemistry
In the environmental and analytical chemistry domain, the related compound paracetamol (acetaminophen) has been the subject of numerous studies focusing on its metabolism, environmental fate, and analytical detection methods. This research is critical for understanding the environmental impact of widely used pharmaceuticals and developing strategies for their removal or degradation in water bodies. For example, investigations into the metabolism of paracetamol and its environmental persistence emphasize the need for efficient analytical methods to monitor and mitigate its presence in aquatic environments (Zhao & Pickering, 2011).
Optoelectronic Applications
Moreover, the structural motifs found in 2-(4-(4-methoxyphenyl)thiazol-2-yl)-N-phenylacetamide, such as the thiazole ring, have implications in the development of optoelectronic materials. Quinazolines and pyrimidines, which share some structural similarities with thiazoles, have been explored for their potential in luminescent and electroluminescent applications, including organic light-emitting diodes (OLEDs) and photosensitizers for dye-sensitized solar cells. These studies underscore the utility of heterocyclic compounds in creating novel materials for electronic and photonic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mecanismo De Acción
Target of Action
For instance, a thiazole derivative was found to be a potent suppressor of collagen-induced platelet aggregation .
Mode of Action
They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Molecules containing a thiazole ring can activate or stop biochemical pathways when they enter physiological systems .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
Direcciones Futuras
The future directions for research on “2-(4-(4-methoxyphenyl)thiazol-2-yl)-N-phenylacetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by thiazole derivatives, these compounds hold promise for the development of new therapeutic agents .
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-9-7-13(8-10-15)16-12-23-18(20-16)11-17(21)19-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPCYGWNTNGMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2936476.png)



![(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2936486.png)
![N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide](/img/structure/B2936488.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2936489.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2936492.png)
![3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2936493.png)


![Tert-butyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2936497.png)